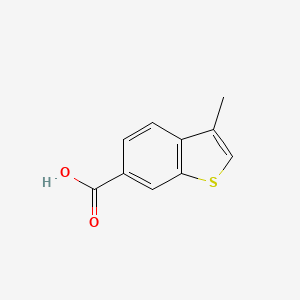![molecular formula C15H9F3N2O B6602643 2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One CAS No. 83800-83-3](/img/structure/B6602643.png)
2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One
Descripción general
Descripción
2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One (TFQ) is a small molecule with a wide range of potential applications in the fields of science and medicine. It is a heterocyclic compound containing a ring of five atoms and a nitrogen atom. TFQ has been used in a variety of research studies, including those related to drug development, due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Investigations
Synthesis of Novel Derivatives : Research has led to the synthesis of novel 2-phenylquinazolin-4(3H)-one derivatives, with 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One being a key compound. These compounds have been characterized using techniques like FT-IR, 1H NMR, mass spectroscopy, and elemental analysis (Saravanan, Alagarsamy, & Dinesh Kumar, 2014).
Analgesic and Anti-inflammatory Activities : Derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One have shown promising analgesic, anti-inflammatory, and antimicrobial activities. Biological studies have indicated the potential of these compounds in medical applications, particularly in pain management and inflammation control (Saravanan, Alagarsamy, & Dinesh Kumar, 2013).
Synthesis of Specific Compounds
Creation of Morpholino Derivative : A specific compound, 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, was synthesized through a condensing reaction involving 2-amino-4-chlorobenzamide and 4-(trifluoromethyl) benzoyl chloride. This process highlights the chemical versatility and potential for creating various derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One (Xu Li-feng, 2011).
Spectral Characterization of Derivatives : Novel derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One were characterized using spectroscopy methods. Some derivatives demonstrated significant anti-inflammatory activity, showing the compound's potential for various biological applications (Mahmoud, Abou-Elmagd, Abdelwahab, & Soliman, 2013).
Biological Activities and Applications
Antimicrobial and Antiinflammatory Activities : Quinazolin-4-one derivatives, including those with the 2-[4-(Trifluoromethyl)phenyl] group, exhibited significant antibacterial, antifungal, and anti-inflammatory activities, comparable to standard drugs. These findings suggest their potential in therapeutic applications (Murti, Singh, & Pathak, 2011).
Anticonvulsant Properties : Some derivatives have shown promising results in anticonvulsant activity tests, indicating their potential use in treating epilepsy and related neurological disorders (Gupta, Kumar, Roy, Sharma, Ali, & Shamsuzzaman, 2013).
Antioxidant Properties : Investigations into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been conducted, revealing the structure–antioxidant activity relationships of various substituents. This research aids in understanding the compound's potential in oxidative stress-related applications (Mravljak, Slavec, Hrast, & Sova, 2021).
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKQRMBPLLMJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568961 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One | |
CAS RN |
83800-83-3 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)


![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)




